molecular formula C25H26N4O4 B302265 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Cat. No. B302265
M. Wt: 446.5 g/mol
InChI Key: MIKURTOAPRCZGW-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide, also known as ACAM-529, is a small molecule compound that has been developed as a potential therapeutic agent for the treatment of various neurological disorders. The compound has been shown to have promising results in preclinical studies, and its unique mechanism of action has garnered attention from the scientific community.

Mechanism of Action

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide works by inhibiting the activity of the mGluR5 receptor, a type of receptor found in the brain that is involved in regulating neuronal activity. Overactivity of the mGluR5 receptor is thought to contribute to the symptoms of FXS and other neurological disorders. By inhibiting this receptor, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is able to restore normal neuronal activity and improve cognitive function.
Biochemical and Physiological Effects
2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to improving cognitive function and reducing hyperactivity, the compound has been shown to increase the number of dendritic spines, which are important structures involved in neuronal communication. 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has also been shown to reduce the levels of certain proteins that are elevated in FXS.

Advantages and Limitations for Lab Experiments

One advantage of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has shown promising results in preclinical studies, suggesting that it may be an effective therapeutic agent for the treatment of neurological disorders. Additionally, the compound has a unique mechanism of action that has garnered attention from the scientific community. However, one limitation of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is still unknown.

Future Directions

There are a number of future directions for research on 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide. One area of focus is on optimizing the compound's pharmacokinetic properties, such as its ability to cross the blood-brain barrier. Additionally, further studies are needed to determine the safety and efficacy of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in humans. Finally, researchers are interested in exploring the potential use of 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide in combination with other drugs or therapies for the treatment of neurological disorders.

Synthesis Methods

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide is synthesized using a multistep process that involves the coupling of various chemical intermediates. The synthesis begins with the reaction of 2-methoxyphenol with 4-nitrophenyl chloroformate to form the intermediate 2-(4-nitrophenyl)oxyphenol. This intermediate is then reacted with 2-(anilinocarbonyl)hydrazinecarboxamide to form the key intermediate, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(4-nitrophenyl)acetamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has been primarily studied for its potential use in the treatment of Fragile X Syndrome (FXS), a genetic disorder that causes intellectual disability and behavioral problems. The compound has been shown to improve cognitive function and reduce hyperactivity in animal models of FXS. Additionally, 2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide has shown promise in treating other neurological disorders such as autism spectrum disorder and schizophrenia.

properties

Product Name

2-{4-[2-(anilinocarbonyl)carbohydrazonoyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide

Molecular Formula

C25H26N4O4

Molecular Weight

446.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-[2-methoxy-4-[(Z)-(phenylcarbamoylhydrazinylidene)methyl]phenoxy]acetamide

InChI

InChI=1S/C25H26N4O4/c1-17-9-11-21(13-18(17)2)27-24(30)16-33-22-12-10-19(14-23(22)32-3)15-26-29-25(31)28-20-7-5-4-6-8-20/h4-15H,16H2,1-3H3,(H,27,30)(H2,28,29,31)/b26-15-

InChI Key

MIKURTOAPRCZGW-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)/C=N\NC(=O)NC3=CC=CC=C3)OC)C

SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C=NNC(=O)NC3=CC=CC=C3)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.